(E)-4-(aziridin-1-yl)but-3-en-2-one
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Overview
Description
(E)-4-(aziridin-1-yl)but-3-en-2-one: is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.142 g/mol . It is also known by its systematic name 4-aziridin-1-yl-but-3-en-2-one . This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a butenone moiety, which is a four-carbon chain with a ketone group and a double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(aziridin-1-yl)but-3-en-2-one typically involves the reaction of aziridine with butenone under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials .
Chemical Reactions Analysis
Types of Reactions: (E)-4-(aziridin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (E)-4-(aziridin-1-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Aziridine-containing compounds have been studied for their anticancer, antimicrobial, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (E)-4-(aziridin-1-yl)but-3-en-2-one involves its interaction with biological molecules through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA . This reactivity underlies its biological activity, including its potential anticancer effects by inducing DNA cross-linking and inhibiting cell division .
Comparison with Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring.
4-Phenyl-3-buten-2-one: A similar compound with a phenyl group instead of an aziridine ring.
Mitomycins: Potent antibiotics with antitumor activity that also contain aziridine rings.
Uniqueness: (E)-4-(aziridin-1-yl)but-3-en-2-one is unique due to its combination of an aziridine ring and a butenone moiety. This dual functionality provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
18277-57-1 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14176 |
Origin of Product |
United States |
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